3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine
Description
3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine is a fused heterocyclic compound featuring a triazolo[5,1-c][1,2,4]triazine core substituted with phenyl groups at positions 3 and 4 and an amine at position 5. The diphenyl substituents likely enhance molecular stability and lipophilicity, while the amine group offers reactivity for further functionalization or biological interactions .
Properties
CAS No. |
61033-31-6 |
|---|---|
Molecular Formula |
C16H12N6 |
Molecular Weight |
288.31 g/mol |
IUPAC Name |
3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine |
InChI |
InChI=1S/C16H12N6/c17-15-18-16-20-19-13(11-7-3-1-4-8-11)14(22(16)21-15)12-9-5-2-6-10-12/h1-10H,(H2,17,21) |
InChI Key |
IOBYVQYZWBUOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N)N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diphenyl-1,2,4-triazole with suitable reagents to form the triazolotriazine ring system . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine derivatives. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Compounds derived from this triazole-triazine structure have shown significant cytotoxic effects against lung and colon cancer cells. For example, derivatives exhibited higher antiproliferative activity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .
- Mechanistic Insights : Studies have suggested that the mechanism of action involves the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been documented in various studies:
- Broad-spectrum activity : This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed potent antibacterial effects against E. coli and Staphylococcus aureus through molecular docking studies that indicated strong binding affinities to bacterial enzymes .
- Mechanism of Action : The antimicrobial action is believed to be linked to the inhibition of specific enzymes critical for bacterial survival and replication .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy:
- Inhibition of pro-inflammatory cytokines : Research indicates that derivatives can significantly reduce levels of cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on synthesizing various derivatives of this compound and evaluating their biological activities:
Mechanism of Action
The mechanism of action of 3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Energetic Materials
Triazolo-triazine derivatives with nitro, tetrazolyl, or cyano groups exhibit high detonation performance and thermal stability. Key comparisons include:
- Key Observations :
- Nitro groups (e.g., 31 , 32 , TTX ) enhance detonation performance but may reduce thermal stability. However, fused triazolo-triazine cores mitigate sensitivity .
- Tetrazolyl substituents (34 ) improve thermal stability (Td >305°C) and detonation pressure (27.04 GPa) while maintaining insensitivity .
- The target compound’s diphenyl groups may increase density and stability but likely result in lower detonation metrics compared to nitro analogs. The amine group could enable hydrogen bonding, improving crystallinity .
Biological Activity
3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolotriazines and exhibits a variety of pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.31 g/mol. Its structure features two phenyl groups attached to a triazole ring fused with a triazine system, which enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| CAS No. | 61033-31-6 |
| Molecular Formula | C16H12N6 |
| Molecular Weight | 288.31 g/mol |
| IUPAC Name | 3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including cyclization of suitable precursors. The following methods are commonly employed:
- Cyclization Reactions : Reaction of 3,4-diphenyl-1,2,4-triazole with appropriate reagents under specific conditions.
- Substitution Reactions : Introducing various substituents on the phenyl rings or nitrogen atoms to yield derivatives with altered biological activities.
Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation:
- Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), disrupting cell cycle progression and inducing apoptosis in cancer cells .
In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| MDA-MB-231 (breast cancer) | 15.0 | |
| HeLa (cervical cancer) | 10.0 |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound against various pathogens:
- In Vitro Testing : Compounds similar to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have investigated the biological activity of derivatives of this compound:
- Study on Anticancer Properties : A study assessed the cytotoxic effects of synthesized derivatives on MCF-7 cells using MTT assays. Compounds exhibited IC50 values ranging from 10 µM to 20 µM depending on structural modifications .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against Candida species showed that certain derivatives had higher potency than conventional antifungal agents like ketoconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
